2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide 2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide
Brand Name: Vulcanchem
CAS No.: 536716-83-3
VCID: VC7445342
InChI: InChI=1S/C25H19N5O4S/c1-15-5-4-6-16(13-15)26-21(31)14-35-25-28-22-19-7-2-3-8-20(19)27-23(22)24(32)29(25)17-9-11-18(12-10-17)30(33)34/h2-13,27H,14H2,1H3,(H,26,31)
SMILES: CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])NC5=CC=CC=C53
Molecular Formula: C25H19N5O4S
Molecular Weight: 485.52

2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide

CAS No.: 536716-83-3

VCID: VC7445342

Molecular Formula: C25H19N5O4S

Molecular Weight: 485.52

* For research use only. Not for human or veterinary use.

2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide - 536716-83-3

Description

The compound 2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide is a complex heterocyclic organic molecule that belongs to the category of thiazole and pyrimidine derivatives. These types of compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Biological Activities and Potential Applications

This compound is classified as a thiazole derivative, which is a well-known pharmacophore in drug discovery. Thiazole rings are recognized for their ability to interact with biological targets, making them valuable in the synthesis of therapeutic agents. The presence of multiple functional groups within this compound enhances its potential for bioactivity, particularly in targeting various diseases.

Potential Applications:

  • Anticancer Activity: Preliminary studies may indicate effective bioactivity against certain cancer cell lines.

  • Anti-inflammatory and Antimicrobial Properties: These activities are common among thiazole and pyrimidine derivatives.

Spectroscopic Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are often used to characterize the compound's structure and confirm purity. These methods provide detailed information about the molecular structure and help in identifying functional groups present in the compound.

Spectroscopic Techniques:

TechniquePurpose
NMRStructural characterization
IRFunctional group identification

Mechanism of Action

The mechanism of action for this compound likely involves interaction with specific biological targets, which could inhibit or modulate cellular processes. Preliminary studies may indicate IC₅₀ values that suggest effective bioactivity against certain cancer cell lines or other disease targets.

Potential Mechanisms:

  • Targeted Inhibition: Interaction with specific enzymes or receptors.

  • Modulation of Cellular Processes: Influence on signaling pathways or metabolic processes.

Future Directions:

  • In Vivo Studies: To assess efficacy and safety in animal models.

  • Clinical Trials: To evaluate the compound's effectiveness in humans.

References:
- EvitaChem. (2025). 2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide. Retrieved from
- PMC. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC7384432/
- PubChem. (2025). Chromate(2-), (2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))(3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-2-hydroxy-5-nitrobenzenesulfonato(3-))-, disodium. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/162803
- ACS Publications. (2020). Efficient Synthesis, SC-XRD, and Theoretical Studies of O... Retrieved from https://pubs.acs.org/doi/10.1021/acsomega.0c00975
- EvitaChem. (2025). 2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide. Retrieved from
- MDPI. (2022). 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid (Les-3331). Retrieved from https://www.mdpi.com/1422-0067/23/8/4091

CAS No. 536716-83-3
Product Name 2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide
Molecular Formula C25H19N5O4S
Molecular Weight 485.52
IUPAC Name N-(3-methylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C25H19N5O4S/c1-15-5-4-6-16(13-15)26-21(31)14-35-25-28-22-19-7-2-3-8-20(19)27-23(22)24(32)29(25)17-9-11-18(12-10-17)30(33)34/h2-13,27H,14H2,1H3,(H,26,31)
Standard InChIKey XYDMGSUYRDKDKI-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])NC5=CC=CC=C53
Solubility not available
PubChem Compound 2156328
Last Modified Jul 26 2023

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